

# CAS 5407-51-2 physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,6-Benzothiazolediamine*

Cat. No.: *B112751*

[Get Quote](#)

An In-depth Technical Guide to Benzothiazole-2,6-diamine (CAS 5407-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-2,6-diamine (CAS 5407-51-2). The information is curated for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.

## Chemical Identity and Structure

Benzothiazole-2,6-diamine, with the CAS registry number 5407-51-2, is a heterocyclic aromatic organic compound. Its structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with amino groups substituted at positions 2 and 6.

Molecular Structure:

- IUPAC Name: 1,3-benzothiazole-2,6-diamine[1]
- Synonyms: 2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole[1]
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>S[2]
- SMILES: C1=CC2=C(C=C1N)SC(=N2)N[1]

## Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Benzothiazole-2,6-diamine. These properties are crucial for its handling, characterization, and application in synthetic chemistry and materials science.

Table 1: Physical Properties

| Property         | Value                     | Source(s)                               |
|------------------|---------------------------|-----------------------------------------|
| Molecular Weight | 165.22 g/mol              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance       | White or off-white powder | <a href="#">[3]</a>                     |
| Melting Point    | 207 °C                    | <a href="#">[2]</a>                     |
| Boiling Point    | 404.4 °C at 760 mmHg      | <a href="#">[2]</a>                     |
| Density          | 1.49 g/cm <sup>3</sup>    | <a href="#">[2]</a>                     |
| Flash Point      | 198.4 °C                  | <a href="#">[2]</a>                     |

Table 2: Chemical and Spectroscopic Properties

| Property                 | Value/Information                                                                | Source(s)                               |
|--------------------------|----------------------------------------------------------------------------------|-----------------------------------------|
| InChI Key                | HYBCFWFWKXJYFT-UHFFFAOYSA-N                                                      | <a href="#">[1]</a>                     |
| LogP                     | 2.62310                                                                          | <a href="#">[2]</a>                     |
| Polar Surface Area (PSA) | 93.17 Å <sup>2</sup>                                                             | <a href="#">[2]</a>                     |
| Refractive Index         | 1.838                                                                            | <a href="#">[2]</a>                     |
| Spectral Data            | 13C-NMR and 1H-NMR data available. Mass spectrometry (GC-MS) data also reported. | <a href="#">[1]</a> <a href="#">[2]</a> |

## Experimental Protocols

Detailed experimental protocols for determining the physical properties of Benzothiazole-2,6-diamine are outlined below. These are generalized methods standard in organic chemistry

laboratories.

## Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry Benzothiazole-2,6-diamine is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[4]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[5]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point of the sample.[6]

## Solubility Determination

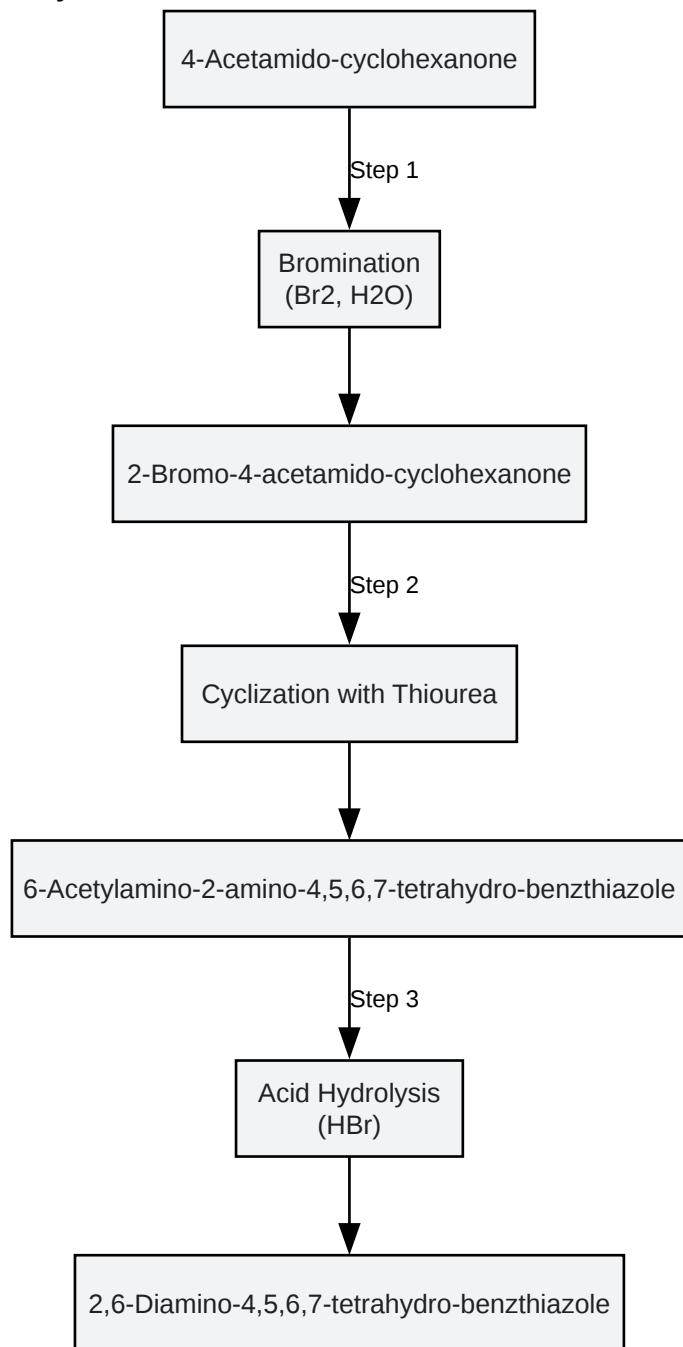
Understanding the solubility of a compound is essential for purification, reaction setup, and formulation.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and toluene.
- Procedure:
  - Place a small, accurately weighed amount (e.g., 10 mg) of Benzothiazole-2,6-diamine into a test tube.

- Add a small volume (e.g., 1 mL) of the chosen solvent.
- Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]
- Visually observe if the solid has completely dissolved. If not, the solvent can be added in small increments until dissolution occurs or the substance is deemed insoluble.
- Classification: Solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.[8] For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy.

## Synthesis and Biological Relevance


Benzothiazole-2,6-diamine and its derivatives are significant in medicinal chemistry.

## Synthesis Overview

A common synthetic route to benzothiazole derivatives involves the cyclization of substituted anilines. For 2-amino-substituted benzothiazoles, a typical method involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[9]

Below is a generalized workflow for the synthesis of a 2,6-diamino-tetrahydrobenzothiazole, an analogue of the target compound, which illustrates the key chemical transformations.

## General Synthesis Workflow for a Benzothiazole Analog

[Click to download full resolution via product page](#)

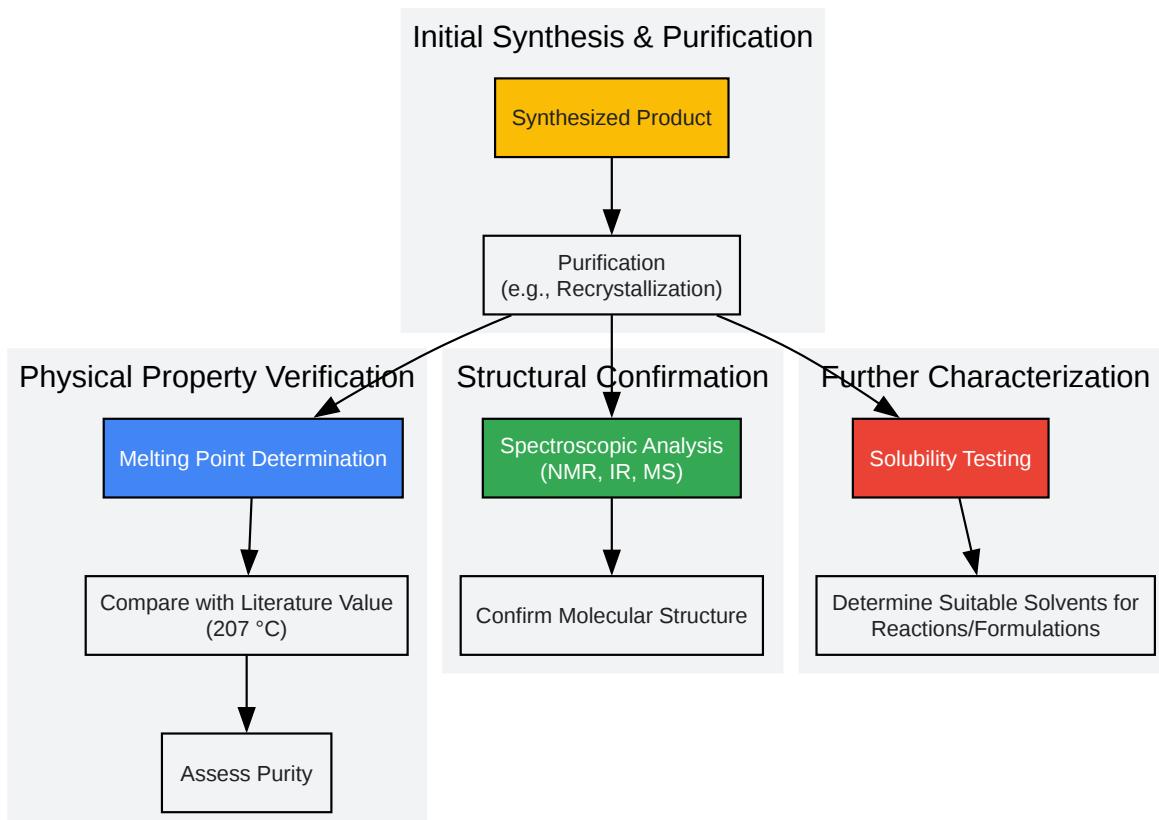
## General Synthesis Workflow

## Biological Activity

Benzothiazole derivatives are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Specifically, derivatives of

2,6-diamino-4,5,6,7-tetrahydrobenzothiazole have been investigated as potent antileukemic agents.[10] These compounds can induce apoptosis in cancer cell lines.[10] The core structure also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[12][13]

## Safety and Handling


Benzothiazole-2,6-diamine is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[3]

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized batch of Benzothiazole-2,6-diamine.

## Characterization Workflow for CAS 5407-51-2

[Click to download full resolution via product page](#)

## Workflow for Compound Characterization

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]
- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 13. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 [chemicalbook.com]
- To cite this document: BenchChem. [CAS 5407-51-2 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112751#cas-5407-51-2-physical-and-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)